GGFG-amide-glycol-amide-Exatecan

Beschreibung

BenchChem offers high-quality GGFG-amide-glycol-amide-Exatecan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GGFG-amide-glycol-amide-Exatecan including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

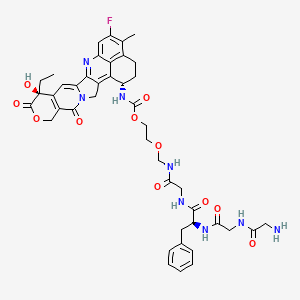

C43H47FN8O11 |

|---|---|

Molekulargewicht |

870.9 g/mol |

IUPAC-Name |

2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C43H47FN8O11/c1-3-43(60)27-14-32-38-25(19-52(32)40(57)26(27)20-63-41(43)58)37-29(10-9-24-22(2)28(44)15-30(50-38)36(24)37)51-42(59)62-12-11-61-21-48-34(54)17-47-39(56)31(13-23-7-5-4-6-8-23)49-35(55)18-46-33(53)16-45/h4-8,14-15,29,31,60H,3,9-13,16-21,45H2,1-2H3,(H,46,53)(H,47,56)(H,48,54)(H,49,55)(H,51,59)/t29-,31-,43-/m0/s1 |

InChI-Schlüssel |

MEANSBFOEJBQOJ-BMANKKTJSA-N |

Isomerische SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O |

Kanonische SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: GGFG-Amide-Glycol-Amide-Exatecan for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of the GGFG-amide-glycol-amide-Exatecan linker-payload for the development of antibody-drug conjugates (ADCs). This document details the synthesis of the linker-payload, its conjugation to monoclonal antibodies, and the subsequent biological activity of the resulting ADC, supported by quantitative data and experimental protocols.

Introduction to GGFG-Exatecan ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker is a well-established cathepsin-cleavable linker designed to be stable in systemic circulation and efficiently cleaved within the lysosomal compartment of target cancer cells.

Exatecan, a potent topoisomerase I inhibitor, is an effective cytotoxic payload for ADCs. Its mechanism of action involves the stabilization of the topoisomerase I-DNA complex, which leads to DNA strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[1] The GGFG-amide-glycol-amide-Exatecan linker-payload is an intermediate designed for the synthesis of Exatecan-based ADCs.

Synthesis of the Linker-Payload

The synthesis of the GGFG-amide-glycol-amide-Exatecan linker-payload involves a multi-step process. While the exact synthesis of the title compound is proprietary, a representative synthesis of a similar and crucial intermediate, referred to as "Intermediate 2" in patent literature, is detailed in patent WO2022236136A1. The following protocol is an illustrative example based on the procedures described in the patent for a related exatecan derivative.

Experimental Protocol: Synthesis of an Exatecan-Linker Intermediate

Materials and Reagents:

-

Exatecan mesylate

-

Linker precursor (e.g., a GGFG-containing moiety with a reactive group)

-

1M Borate Buffer (pH 9)

-

Dimethylformamide (DMF)

-

Reverse-phase flash chromatography system

-

Diol-functionalized silica gel

Procedure:

-

Suspend Exatecan mesylate (e.g., 20 mg, 0.0377 mmol) and the linker precursor (1.5 equivalents) in 5 mL of 1M borate buffer (pH 9).

-

Stir the reaction mixture at 55°C for 16 hours.

-

Add 2 mL of DMF to the reaction mixture.

-

Evaporate the solvents under reduced pressure to a final volume of approximately 3 mL.

-

Purify the crude reaction mixture by reverse-phase flash chromatography using a column packed with 25 g of diol-functionalized silica gel to yield the desired exatecan-linker intermediate.[2]

Note: This is a generalized protocol based on a patent filing and may require optimization for specific linker precursors.

Conjugation to Monoclonal Antibodies

The GGFG-amide-glycol-amide-Exatecan linker is typically functionalized with a reactive handle, such as a maleimide group, to facilitate covalent attachment to the antibody. The conjugation process generally involves the reduction of interchain disulfide bonds on the antibody to generate free thiol groups, which then react with the maleimide group of the linker-payload.

Experimental Protocol: Antibody Conjugation

Materials and Reagents:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Maleimide-functionalized GGFG-amide-glycol-amide-Exatecan

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS)

-

Dimethylacetamide (DMA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a solution of the monoclonal antibody in PBS.

-

Add a solution of TCEP to the antibody solution to reduce the interchain disulfide bonds. The stoichiometry of TCEP will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture to ensure complete reduction.

-

Prepare a solution of the maleimide-functionalized GGFG-amide-glycol-amide-Exatecan in DMA.

-

Add the linker-payload solution to the reduced antibody solution.

-

Incubate the reaction mixture to allow for the conjugation reaction to proceed.

-

Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove unconjugated linker-payload and other impurities.

Quantitative Data on ADC Efficacy

The efficacy of ADCs constructed with GGFG-Exatecan linkers has been evaluated in various preclinical models. The following tables summarize key quantitative data from studies on similar Exatecan-based ADCs.

Table 1: In Vitro Cytotoxicity of HER2-Targeting Exatecan ADCs

| Cell Line | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 (HER2-positive) | IgG(8)-EXA | 0.41 ± 0.05 | [3] |

| MDA-MB-468 (HER2-negative) | IgG(8)-EXA | > 30 | [3] |

| KPL-4 (HER2-positive) | Exatecan (free drug) | 0.9 | [4] |

Table 2: In Vivo Antitumor Activity of a HER2-Targeting Exatecan ADC in a Xenograft Model

| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| NCI-N87 (gastric cancer) | IgG(8)-EXA | 5 mg/kg (single dose) | Significant tumor regression | [3] |

| NCI-N87 (gastric cancer) | IgG(8)-EXA | 10 mg/kg (single dose) | More pronounced tumor regression | [3] |

Table 3: Preclinical Pharmacokinetic Parameters of a Trastuzumab-Exatecan ADC

| Species | ADC Construct | Dose | Key Findings | Reference |

| Rat | Trastuzumab-Exolinker-Exatecan | 4 mg/kg | Superior DAR retention over 7 days compared to a T-DXd-like ADC, suggesting enhanced linker stability. | [4] |

Mechanism of Action and Signaling Pathway

Upon administration, the ADC circulates in the bloodstream. The antibody component targets and binds to a specific antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the GGFG linker. This cleavage releases the Exatecan payload into the cytoplasm.

Once released, Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single- and double-strand DNA breaks, which, if not repaired, trigger a cascade of events leading to cell cycle arrest and apoptosis.

Visualizations

Synthesis and Conjugation Workflow

Caption: Workflow for the synthesis of the GGFG-amide-glycol-amide-Exatecan linker-payload and its subsequent conjugation to a monoclonal antibody.

Mechanism of Action and Signaling Pathway

Caption: Mechanism of action of a GGFG-Exatecan ADC, from antigen binding to the induction of apoptosis.

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOP1-DNA Trapping by Exatecan and Combination Therapy with ATR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Cancer-Specific Monoclonal Antibody against HER2 Exerts Antitumor Activities in Human Breast Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of GGFG-Exatecan Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This guide focuses on the discovery and development of ADCs utilizing a specific and widely researched drug-linker platform: the GGFG-Exatecan conjugate.

This platform consists of three key components:

-

A monoclonal antibody (mAb): Provides specificity by targeting a tumor-associated antigen.

-

Exatecan: A potent topoisomerase I inhibitor that induces DNA damage and apoptosis in cancer cells.[1]

-

A GGFG-based linker: A tetrapeptide linker (Gly-Gly-Phe-Gly) that is stable in circulation but is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2] This ensures the targeted release of the exatecan payload within the cancer cells.

This technical guide will provide a comprehensive overview of the synthesis of the GGFG-Exatecan drug-linker, its conjugation to monoclonal antibodies, and the subsequent in vitro and in vivo evaluation of the resulting ADCs.

Mechanism of Action

The GGFG-Exatecan ADC exerts its cytotoxic effect through a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.

Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes. Within the lysosome, the GGFG tetrapeptide linker is cleaved by proteases like cathepsin B, releasing the active exatecan payload into the cytoplasm.[2] The liberated exatecan can then diffuse into the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately triggering apoptosis.

Signaling Pathways

The cytotoxic payload, exatecan, is a potent inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, exatecan prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA double-strand breaks during DNA replication. This DNA damage activates a complex network of signaling pathways, ultimately culminating in cell cycle arrest and apoptosis.

References

In Vitro Cytotoxicity of the GGFG-Exatecan Drug Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the GGFG-Exatecan drug linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, is linked to a monoclonal antibody via a cleavable tetrapeptide GGFG linker, designed for selective release within the tumor microenvironment. This document details the mechanism of action, summarizes key cytotoxicity data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

The GGFG-Exatecan drug linker's efficacy hinges on a multi-step process that begins with the targeted delivery of the ADC and culminates in cancer cell death.

1.1. ADC Internalization and Trafficking: An ADC incorporating the GGFG-Exatecan linker binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome. The endosome then fuses with a lysosome, a cellular organelle containing a variety of hydrolytic enzymes.

1.2. GGFG Linker Cleavage: The GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker is engineered to be stable in the bloodstream, minimizing premature drug release and systemic toxicity.[1] However, within the acidic and enzyme-rich environment of the lysosome, the linker is susceptible to cleavage by proteases, particularly cathepsins.[1][2] This enzymatic cleavage liberates the active Exatecan payload from the antibody.

1.3. Topoisomerase I Inhibition and DNA Damage: Once released into the cytoplasm, Exatecan, a potent derivative of camptothecin, exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[3][4] Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex formed between topoisomerase I and DNA (TOP1-DNA cleavage complexes or TOP1ccs), preventing the re-ligation of the DNA strand.[5][6] This stabilization of TOP1ccs leads to the accumulation of single-strand breaks, which are then converted into toxic DNA double-strand breaks (DSBs) during DNA replication.[7]

1.4. Induction of Apoptosis: The accumulation of DSBs triggers a cascade of cellular events known as the DNA Damage Response (DDR).[8][9] This response activates signaling pathways that ultimately lead to programmed cell death, or apoptosis. Key markers of this process include the phosphorylation of H2AX (γH2AX), a sensitive indicator of DSBs, and the activation of caspases, which are the executioners of apoptosis.[6]

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The in vitro potency of GGFG-Exatecan ADCs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various GGFG-Exatecan ADC constructs.

Table 1: In Vitro Cytotoxicity of HER2-Targeted GGFG-Exatecan ADCs in Breast Cancer Cell Lines

| Cell Line | HER2 Status | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | High | Trastuzumab-GGFG-Exatecan (DAR ~8) | 0.41 ± 0.05 | [10] |

| BT-474 | High | Trastuzumab-GGFG-Exatecan | ~0.9 | [11] |

| NCI-N87 | High | Trastuzumab-GGFG-Exatecan | ~0.2 | [11] |

| MDA-MB-468 | Negative | Trastuzumab-GGFG-Exatecan (DAR ~8) | > 30 | [10] |

Table 2: In Vitro Cytotoxicity of EMP2-Targeted GGFG-Exatecan ADC in Lung Cancer Cell Lines

| Cell Line | EMP2 Expression | ADC Construct | IC50 (nM) | Reference |

| H1975 | High | FK002-GGFG-Exatecan | ~5 | [12] |

| H2228 | High | FK002-GGFG-Exatecan | ~10 | [12] |

| A549 | Low | FK002-GGFG-Exatecan | > 100 | [12] |

Table 3: In Vitro Cytotoxicity of TROP2-Targeted GGFG-Exatecan ADC in Various Cancer Cell Lines

| Cell Line | Cancer Type | ADC Construct | IC50 (nM) | Reference |

| HCT-116 | Colon | Datopotamab-GGFG-Exatecan | ~1.5 | [13] |

| NCI-H460 | Lung | Datopotamab-GGFG-Exatecan | ~2.0 | [14] |

| COLO205 | Colon | Datopotamab-GGFG-Exatecan | ~3.0 | [14] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the cytotoxicity of GGFG-Exatecan drug linkers.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

GGFG-Exatecan ADC or free Exatecan

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the GGFG-Exatecan ADC or free Exatecan in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C and 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][15][16]

Materials:

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 0.5 mL of PBS. While vortexing, slowly add 4.5 mL of ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours.[16]

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Interpretation: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

RADAR Assay for TOP1-DNA Covalent Complexes

The Rapid Approach to DNA Adduct Recovery (RADAR) assay is a slot-blot-based method to detect and quantify TOP1-DNA covalent complexes.[1][7][17]

Materials:

-

Treated and untreated cells

-

Lysis buffer (containing chaotropic agents like guanidinium isothiocyanate)

-

Ethanol

-

TE buffer (Tris-EDTA)

-

Slot blot apparatus

-

Nitrocellulose membrane

-

Antibody against Topoisomerase I

-

Secondary antibody conjugated to a detection enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the cells directly in the culture dish with a chaotropic lysis buffer to rapidly isolate DNA and protein-DNA complexes.

-

DNA Precipitation: Precipitate the DNA (along with covalently bound proteins) using ethanol.

-

DNA Quantification: Resuspend the pellet in TE buffer and quantify the DNA concentration.

-

Slot Blotting: Load equal amounts of DNA from each sample onto a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Topoisomerase I.

-

Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme.

-

Wash the membrane again and add a chemiluminescent substrate.

-

-

Signal Detection: Detect the chemiluminescent signal using an appropriate imaging system. The signal intensity is proportional to the amount of TOP1 covalently bound to the DNA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the in vitro cytotoxicity of the GGFG-Exatecan drug linker.

Caption: Mechanism of action of GGFG-Exatecan ADC.

Caption: Workflow for in vitro cytotoxicity assay.

Caption: Workflow for apoptosis detection.

References

- 1. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Development of antibody drug conjugates targeting epithelial membrane protein 2-highly expressed lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. scispace.com [scispace.com]

- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 17. profiles.wustl.edu [profiles.wustl.edu]

Methodological & Application

Application Notes and Protocols for the Characterization of GGFG-Exatecan Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. GGFG-Exatecan ADCs utilize a tetrapeptide linker (Gly-Gly-Phe-Gly) to conjugate the topoisomerase I inhibitor Exatecan to a specific antibody. The GGFG linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells, releasing the active Exatecan payload.[1][2][3][4] Exatecan then induces cytotoxic cell death by trapping TOP1-DNA cleavage complexes.[5]

Robust analytical characterization is critical to ensure the safety, efficacy, and quality of GGFG-Exatecan ADCs. This document provides detailed application notes and protocols for the comprehensive characterization of these complex biomolecules, covering key quality attributes such as drug-to-antibody ratio (DAR), drug distribution, in vitro cytotoxicity, and linker stability.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of a GGFG-Exatecan ADC.

Table 1: Physicochemical Characterization of GGFG-Exatecan ADC

| Parameter | Method | Result | Reference |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.8 | [6] |

| Average Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (Intact Mass Analysis) | 3.9 | [7][8] |

| Monomer Content | Size Exclusion Chromatography (SEC) | >98% | [9] |

| Aggregate Content | Size Exclusion Chromatography (SEC) | <2% | [9] |

Table 2: In Vitro Cytotoxicity of GGFG-Exatecan ADC

| Cell Line (Antigen Expression) | Assay | IC50 (nM) | Reference |

| Antigen-Positive Cancer Cells | Cell Viability (MTT Assay) | 5.2 | [10][11] |

| Antigen-Negative Control Cells | Cell Viability (MTT Assay) | >1000 | [10][11] |

| Free Exatecan (on Antigen-Positive Cells) | Cell Viability (MTT Assay) | 0.8 | [1] |

Experimental Protocols

Determination of Average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of Exatecan molecules conjugated to each antibody and to assess the distribution of different drug-loaded species.

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic Exatecan payload increases the overall hydrophobicity of the ADC. ADCs with different numbers of conjugated drugs will exhibit different retention times on the HIC column, allowing for their separation and quantification.[6][12]

Materials:

-

GGFG-Exatecan ADC sample

-

HIC Column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[12]

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[12]

Protocol:

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 15 minutes.[13]

-

Inject 10-20 µg of the GGFG-Exatecan ADC sample.

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[13]

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.).

-

Calculate the relative peak area for each species.

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

Expected Results: A chromatogram showing multiple peaks, with earlier eluting peaks corresponding to lower DAR species and later eluting peaks corresponding to higher DAR species. The average DAR is typically between 3.5 and 4.5 for lysine-conjugated ADCs.

Determination of Average Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS)

Objective: To determine the precise molecular weight of the intact ADC and calculate the average DAR.

Principle: High-resolution mass spectrometry can measure the mass of the intact ADC with high accuracy. The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker, provides the number of conjugated molecules.[7][8]

Materials:

-

GGFG-Exatecan ADC sample

-

LC-MS system (e.g., Q-TOF or Orbitrap)[7]

-

Denaturing buffer (e.g., 0.1% formic acid in acetonitrile/water)

-

Deconvolution software

Protocol:

-

Desalt the ADC sample using a suitable method (e.g., reverse-phase chromatography).

-

Introduce the sample into the mass spectrometer under denaturing conditions.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 1000-4000).

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

-

Calculate the mass of the drug-linker (GGFG-Exatecan).

-

Determine the number of conjugated drugs for each species by subtracting the mass of the unconjugated antibody and dividing by the mass of the drug-linker.

-

Calculate the average DAR based on the relative abundance of each species.

Expected Results: A deconvoluted mass spectrum showing a distribution of peaks corresponding to the different DAR species. The calculated average DAR should be consistent with the value obtained by HIC.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and specificity of the GGFG-Exatecan ADC in killing target cancer cells.

Principle: The cytotoxicity of the ADC is assessed by measuring the viability of antigen-positive and antigen-negative cell lines after treatment. A potent and specific ADC should selectively kill antigen-positive cells with a low IC50 value, while having minimal effect on antigen-negative cells.[10][14]

Materials:

-

GGFG-Exatecan ADC

-

Antigen-positive cancer cell line

-

Antigen-negative control cell line

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT reagent (or other cell viability reagent)

-

Plate reader

Protocol:

-

Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[10]

-

Prepare serial dilutions of the GGFG-Exatecan ADC, unconjugated antibody, and free Exatecan in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.[14]

-

Add MTT reagent to each well and incubate for 2-4 hours.[10]

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expected Results: The GGFG-Exatecan ADC should show potent cytotoxicity against the antigen-positive cell line (low IC50) and significantly lower cytotoxicity against the antigen-negative cell line. The unconjugated antibody should not be cytotoxic.

GGFG Linker Cleavage Assay

Objective: To confirm the cleavage of the GGFG linker by lysosomal enzymes, leading to the release of the Exatecan payload.

Principle: The GGFG linker is designed to be cleaved by proteases such as Cathepsin B, which are abundant in the lysosomal compartment of cells. This assay uses purified Cathepsin B to demonstrate the linker's susceptibility to enzymatic cleavage.[2][3][4]

Materials:

-

GGFG-Exatecan ADC

-

Human Cathepsin B (purified enzyme)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

-

LC-MS system

Protocol:

-

Incubate the GGFG-Exatecan ADC with Cathepsin B in the assay buffer at 37°C.

-

Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).

-

Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by acidifying the sample).

-

Analyze the samples by LC-MS to detect the released Exatecan payload and the remaining intact ADC.

-

Quantify the amount of released payload over time.

Expected Results: A time-dependent increase in the amount of free Exatecan, confirming the enzymatic cleavage of the GGFG linker by Cathepsin B.

Mandatory Visualizations

Caption: Mechanism of action of a GGFG-Exatecan ADC.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. iris-biotech.de [iris-biotech.de]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hpst.cz [hpst.cz]

- 8. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for GGFG-amide-glycol-amide-Exatecan in HER2-Positive Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of an antibody-drug conjugate (ADC) employing the GGFG-amide-glycol-amide-Exatecan linker-payload system in HER2-positive cancer cell lines. This ADC leverages the high specificity of a HER2-targeting monoclonal antibody to deliver the potent topoisomerase I inhibitor, Exatecan, directly to cancer cells overexpressing the HER2 receptor. The GGFG (Gly-Gly-Phe-Gly) peptide sequence within the linker is designed for cleavage by lysosomal enzymes, ensuring targeted release of the cytotoxic payload within the tumor cell.[1]

Exatecan, a derivative of camptothecin, functions by stabilizing the complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[2][3] The strategic combination of a HER2-targeting antibody with this potent payload via a cleavable linker offers a promising therapeutic approach for HER2-positive malignancies.[1]

These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this specific ADC in relevant cancer cell models.

Data Presentation

The following tables summarize representative in vitro cytotoxicity data for Exatecan-based ADCs in various HER2-positive and HER2-negative breast and gastric cancer cell lines. This data is compiled from studies utilizing similar GGFG-based cleavable linkers to conjugate Exatecan or its derivatives to a HER2-targeting antibody.

Table 1: In Vitro Cytotoxicity (IC50) of an Exemplary HER2-Targeting Exatecan-Based ADC in Breast Cancer Cell Lines

| Cell Line | HER2 Status | IC50 (nM) of HER2-ADC | IC50 (nM) of Free Exatecan |

| SK-BR-3 | Positive | 0.41 ± 0.05 | < 1 |

| BT-474 | Positive | ~0.05 | Not Reported |

| MDA-MB-468 | Negative | > 30 | < 1 |

| MCF-7 | Negative | Not Reported | Not Reported |

Data is compiled from multiple sources for illustrative purposes.[4][5][6]

Table 2: In Vitro Cytotoxicity (IC50) of an Exemplary HER2-Targeting Exatecan-Based ADC in Gastric Cancer Cell Lines

| Cell Line | HER2 Status | IC50 (nM) of HER2-ADC |

| NCI-N87 | Positive | ~0.17 |

Data is compiled from published studies for illustrative purposes.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: HER2 signaling and ADC mechanism.

Caption: Workflow for in vitro ADC evaluation.

Experimental Protocols

Cell Viability Assay (Luminescent-Based, e.g., CellTox-Glo™)

This protocol is designed to measure the number of viable cells in culture after treatment with the HER2-targeting ADC.

Materials:

-

HER2-positive (e.g., SK-BR-3, BT-474, NCI-N87) and HER2-negative (e.g., MDA-MB-468, MCF-7) cancer cell lines.

-

Complete cell culture medium.

-

HER2-targeting GGFG-amide-glycol-amide-Exatecan ADC.

-

Free Exatecan (as a control).

-

Non-targeting ADC control.

-

96-well clear-bottom, opaque-walled microplates.

-

CellTox-Glo™ Viability Assay kit (or similar).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to the desired concentration.

-

Seed 1,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the HER2-targeting ADC, free Exatecan, and non-targeting ADC control in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

-

Incubate the plates for a period of 72 to 144 hours at 37°C in a 5% CO2 incubator. The incubation time may need optimization.

-

-

Assay Measurement:

-

Equilibrate the CellTox-Glo™ reagent and the cell plates to room temperature for 30 minutes.

-

Add 100 µL of the CellTox-Glo™ reagent to each well.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 15 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all experimental wells.

-

Normalize the data to the untreated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and use a non-linear regression model to calculate the IC50 value.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following ADC treatment.

Materials:

-

Cells treated with the HER2-targeting ADC as described in the cytotoxicity assay.

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Following ADC treatment for the desired time (e.g., 48-72 hours), collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after ADC treatment.

Materials:

-

Cells treated with the HER2-targeting ADC.

-

Ice-cold 70% ethanol.

-

PBS.

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

Procedure:

-

Cell Fixation:

-

Collect cells after ADC treatment and wash once with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to the cells to a final concentration of 70%.

-

Fix the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[8]

-

-

Staining:

-

Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a low flow rate to ensure accurate DNA content measurement.

-

Gate on single cells to exclude doublets and aggregates.

-

Acquire data on a linear scale for the PI signal.

-

-

Data Analysis:

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The G0/G1 peak will have the lowest DNA content, while the G2/M peak will have approximately double the DNA content. Cells in the S phase will have intermediate DNA content.

-

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. kumc.edu [kumc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. protocols.io [protocols.io]

Application of GGFG-Exatecan ADCs in Preclinical Tumor Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing a GGFG-Exatecan drug-linker technology. This system comprises a protease-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly) and the potent topoisomerase I inhibitor, exatecan, as the payload.[1][2] The GGFG linker is designed to be stable in circulation and cleaved by lysosomal enzymes, such as cathepsins, that are often upregulated in the tumor microenvironment, leading to the targeted release of exatecan within cancer cells.[1][2] Exatecan then exerts its cytotoxic effect by trapping topoisomerase I-DNA cleavage complexes, leading to DNA damage and apoptosis.[3][4]

These notes are intended to guide researchers in the design and execution of key preclinical experiments to assess the efficacy and mechanism of action of GGFG-Exatecan ADCs in various tumor models.

Mechanism of Action

GGFG-Exatecan ADCs operate through a multi-step process designed to selectively deliver the cytotoxic payload to tumor cells.

-

Circulation and Tumor Targeting: The ADC is administered intravenously and circulates systemically. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of tumor cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the GGFG linker is cleaved by proteases, such as cathepsin B.[1]

-

Payload Release and Cytotoxicity: The cleavage of the GGFG linker releases the exatecan payload into the cytoplasm. Exatecan, a potent topoisomerase I inhibitor, then diffuses to the nucleus.

-

Induction of Apoptosis: In the nucleus, exatecan stabilizes the covalent complex between topoisomerase I and DNA.[3] This prevents the re-ligation of single-strand DNA breaks created by topoisomerase I during DNA replication and transcription. The accumulation of these DNA breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis.[3][4][5]

Signaling Pathway for Exatecan-Induced Apoptosis

Caption: Mechanism of action of a GGFG-Exatecan ADC.

Data Presentation

In Vitro Cytotoxicity of GGFG-Exatecan ADCs

| Target | ADC | Cell Line | Tumor Type | IC50 (nM) | Reference |

| CADM1 | CADM1-GGFG-Exatecan | Osteosarcoma PDX-derived cell lines | Osteosarcoma | 1.28 - 115 | [6] |

| HER2 | Tras-GGFG-DXd (similar to GGFG-Exatecan) | Various | Colon Cancer | Varies | [6] |

| TROP2 | Dato-GGFG-DXd (similar to GGFG-Exatecan) | HCT-15 | Colon Cancer | Ineffective alone | [7] |

| HER3 | P-GGFG-DXd (U3-1402) | Various | Non-small cell lung cancer | Varies | [8] |

In Vivo Efficacy of GGFG-Exatecan ADCs in Xenograft Models

| Target | ADC | Tumor Model | Efficacy Outcome | Reference |

| HER3 | P-GGFG-DXd (U3-1402) | PC9 Xenograft | Tumor growth inhibition | [8] |

| TROP2 | Dato-GGFG-DXd | HCT-15 Xenograft | Ineffective alone, effective with P-gp inhibitor | [7] |

| HER2 | Tras-GGFG-DXd | Colon Cancer Xenografts | Tumor growth inhibition | [7] |

Experimental Protocols

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for preclinical evaluation of GGFG-Exatecan ADCs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is adapted from standard methodologies for assessing ADC cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a GGFG-Exatecan ADC in target-positive and target-negative cancer cell lines.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

GGFG-Exatecan ADC

-

Isotype control ADC

-

Free exatecan payload

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the GGFG-Exatecan ADC, isotype control ADC, and free exatecan in complete medium. A typical concentration range would be from 1000 nM down to 0.01 nM.

-

Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or free drug to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

-

Incubate the plate for a period determined by the cell doubling time, typically 72-120 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours, or overnight at 37°C, with gentle shaking to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control wells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of GGFG-Exatecan ADCs in a subcutaneous xenograft model. Specific parameters should be optimized for each cell line and ADC.

Objective: To evaluate the anti-tumor activity of a GGFG-Exatecan ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID, NSG), typically 6-8 weeks old females.

-

Tumor cells (target-positive)

-

Matrigel or similar basement membrane matrix (optional, can improve tumor take rate)

-

GGFG-Exatecan ADC

-

Vehicle control (e.g., sterile PBS)

-

Isotype control ADC

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles

-

Digital calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells and resuspend them in sterile PBS or culture medium at a concentration of approximately 1-10 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can enhance tumor growth.

-

Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

-

Tumor Growth and Randomization:

-

Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group). Groups should include:

-

Vehicle control

-

GGFG-Exatecan ADC

-

Isotype control ADC

-

-

-

ADC Administration:

-

Administer the GGFG-Exatecan ADC, vehicle, or isotype control ADC to the mice according to the planned dosing schedule and route of administration (typically intravenous injection via the tail vein). The dose and schedule will need to be determined from prior pharmacokinetic and tolerability studies.

-

-

Monitoring and Data Collection:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-

Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

-

The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when pre-defined humane endpoints are reached.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each treatment group over time.

-

Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

-

Analyze the body weight data to assess treatment-related toxicity.

-

At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

-

Conclusion

The GGFG-Exatecan ADC platform offers a promising strategy for the targeted delivery of a potent topoisomerase I inhibitor to tumors. The protocols and application notes provided herein offer a framework for the preclinical evaluation of these ADCs. Rigorous in vitro and in vivo studies are essential to characterize the activity, efficacy, and safety profile of novel GGFG-Exatecan ADC candidates, ultimately guiding their translation into clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MC-GGFG-DX8951 | inhibitor/agonist | CAS 1600418-29-8 | Buy MC-GGFG-DX8951 from Supplier InvivoChem [invivochem.com]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Assessing Drug-to-Antibody Ratio (DAR) of GGFG-Exatecan Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy and potential toxicity of the molecule.[][2][3] An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cancer cells, while minimizing off-target toxicities associated with either too high or too low a drug load.[3]

This document provides detailed application notes and protocols for the assessment of the DAR of ADCs utilizing a GGFG (glycyl-glycyl-phenylalanyl-glycyl) cleavable linker with an exatecan payload. Exatecan is a potent topoisomerase I inhibitor.[4][5] The GGFG linker is designed to be stable in circulation and selectively cleaved by lysosomal enzymes, such as cathepsin B, within the target tumor cells to release the active drug.[4][5]

The methods described herein are essential for the characterization, process development, and quality control of GGFG-Exatecan ADCs.

Key Methodologies for DAR Assessment

Several analytical techniques can be employed to determine the average DAR and the distribution of different drug-loaded species in a GGFG-Exatecan ADC preparation. The most common and robust methods include:

-

Hydrophobic Interaction Chromatography (HIC)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Mass Spectrometry (MS)

Each of these methods offers unique advantages and can provide complementary information regarding the ADC's heterogeneity.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC is a widely used technique for the characterization of ADCs, particularly for cysteine-linked conjugates.[6] It separates molecules based on their hydrophobicity. The conjugation of the hydrophobic exatecan payload to the antibody increases its overall hydrophobicity. As the number of conjugated drug molecules increases, so does the retention time on the HIC column, allowing for the separation of different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[7][8]

Principle of HIC

HIC is a non-denaturing chromatographic technique.[8] A high salt concentration in the mobile phase promotes the binding of the ADC to the hydrophobic stationary phase. A decreasing salt gradient then elutes the different ADC species based on their hydrophobicity, with higher DAR species eluting later.[7]

Experimental Workflow for HIC

Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).

Detailed HIC Protocol

Materials:

-

GGFG-Exatecan ADC sample

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0[9]

-

Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 15% Isopropanol (v/v)[9]

-

HIC Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)[9]

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Thaw the GGFG-Exatecan ADC sample.

-

Dilute the sample to a final concentration of approximately 1.5 mg/mL using Mobile Phase A.[9]

-

-

Chromatographic Conditions:

-

Gradient Elution:

-

Data Analysis:

-

Identify the peaks corresponding to different DAR species (DAR0, DAR2, etc.) based on their retention times.

-

Integrate the peak area for each species.

-

Calculate the weighted average DAR using the following formula:[] Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

-

Data Presentation

Table 1: Example HIC Data for a GGFG-Exatecan ADC

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR0 | 3.5 | 5.2 |

| DAR2 | 5.8 | 15.6 |

| DAR4 | 7.2 | 45.3 |

| DAR6 | 8.5 | 28.1 |

| DAR8 | 9.6 | 5.8 |

| Average DAR | 4.6 |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis

RP-HPLC is another powerful technique for DAR assessment. Unlike HIC, RP-HPLC is typically performed under denaturing conditions, which separate the light and heavy chains of the antibody.[6] This method is particularly useful for cysteine-linked ADCs as it allows for the determination of drug distribution on each chain.

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. The ADC sample is first reduced to break the disulfide bonds between the light and heavy chains. The resulting fragments are then separated, with drug-conjugated chains being more retained than their unconjugated counterparts.

Experimental Workflow for RP-HPLC

Caption: Workflow for DAR analysis using Reversed-Phase HPLC (RP-HPLC).

Detailed RP-HPLC Protocol

Materials:

-

GGFG-Exatecan ADC sample

-

Dithiothreitol (DTT)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[10]

-

RP-HPLC Column: PLRP-S, 4000Å, 8 µm (or similar wide-pore C4 or C8 column)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation (Reduction):

-

To 100 µg of the ADC sample, add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.[10]

-

-

Chromatographic Conditions:

-

Column Temperature: 80 °C (to improve recovery of large proteins)[10]

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 280 nm and 220 nm

-

Injection Volume: 10 µL

-

-

Gradient Elution:

-

A typical gradient would be from 20% to 60% Mobile Phase B over 30 minutes. This needs to be optimized for the specific ADC.

-

-

Data Analysis:

-

Identify the peaks for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, etc.).

-

Integrate the peak areas for all species.

-

Calculate the average DAR by determining the weighted average of drug load on both light and heavy chains.[]

-

Data Presentation

Table 2: Example RP-HPLC Data for a Reduced GGFG-Exatecan ADC

| Chain Species | Retention Time (min) | Peak Area (%) | Drug Load |

| LC | 12.1 | 4.5 | 0 |

| LC-D1 | 14.3 | 20.5 | 1 |

| HC | 18.5 | 2.1 | 0 |

| HC-D1 | 20.2 | 10.3 | 1 |

| HC-D2 | 21.8 | 32.6 | 2 |

| HC-D3 | 23.1 | 30.0 | 3 |

| Average DAR | 4.8 |

Mass Spectrometry (MS) for DAR Analysis

Mass spectrometry provides a direct measurement of the molecular weights of the different ADC species, offering a highly accurate method for DAR determination.[3] It can be performed on the intact ADC (native MS) or on the reduced and deglycosylated subunits.[11]

Principle of MS for DAR Analysis

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.[3] For intact ADC analysis, a non-denaturing chromatography method like size-exclusion chromatography (SEC) is often used online with the MS.[11] The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, and deconvolution of the resulting spectrum yields the molecular weights of the different DAR species. The DAR can then be calculated from the mass difference between the conjugated and unconjugated antibody.

Experimental Workflow for LC-MS

Caption: Workflow for DAR analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Intact LC-MS Protocol

Materials:

-

GGFG-Exatecan ADC sample

-

Mobile Phase: 50 mM Ammonium Acetate, pH 7.0

-

LC-MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)[12]

-

Size-Exclusion Column (for native MS)

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to 0.1-0.5 mg/mL in the mobile phase.

-

-

LC-MS Conditions:

-

Column: SEC column suitable for monoclonal antibodies.

-

Mobile Phase: Isocratic elution with 50 mM Ammonium Acetate.

-

Mass Spectrometer: Set to acquire data in the m/z range of 1000-5000 under native conditions.

-

-

Data Analysis:

-

Obtain the raw mass spectrum for the intact ADC.

-

Use deconvolution software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to determine the molecular weights of the different DAR species.[12]

-

Calculate the average DAR based on the relative abundance of each species observed in the deconvoluted spectrum.[12]

-

Data Presentation

Table 3: Example Intact Mass Spectrometry Data for a GGFG-Exatecan ADC

| DAR Species | Observed Mass (Da) | Relative Abundance (%) |

| DAR0 | 148,520 | 6.1 |

| DAR2 | 150,412 | 14.8 |

| DAR4 | 152,305 | 44.2 |

| DAR6 | 154,198 | 29.5 |

| DAR8 | 156,090 | 5.4 |

| Average DAR | 4.7 |

Summary and Comparison of Methods

Table 4: Comparison of DAR Assessment Methodologies

| Method | Principle | Advantages | Disadvantages |

| HIC | Separation based on hydrophobicity | Robust, reproducible, good for routine QC, non-denaturing.[6][8] | Indirect measurement, may have co-elution of species. |

| RP-HPLC | Separation of reduced chains by hydrophobicity | Provides information on drug distribution on light and heavy chains.[6] | Denaturing, may not be suitable for all ADCs, more complex data analysis.[6] |

| MS | Direct measurement of molecular weight | Highly accurate, provides definitive mass confirmation, can be used for intact or reduced samples.[3][11] | Requires specialized equipment and expertise, can be sensitive to sample purity and formulation buffers. |

Conclusion

The accurate assessment of the drug-to-antibody ratio is paramount in the development and manufacturing of GGFG-Exatecan ADCs. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and Mass Spectrometry are powerful and complementary techniques for this purpose. The choice of method will depend on the stage of development, the specific information required, and the available instrumentation. For routine quality control, HIC is often the method of choice due to its robustness. For in-depth characterization and investigation, a combination of RP-HPLC and MS provides a comprehensive understanding of the DAR and drug distribution profile of the GGFG-Exatecan ADC.

References

- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]

- 6. pharmiweb.com [pharmiweb.com]

- 7. smatrix.com [smatrix.com]

- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hpst.cz [hpst.cz]

Application Notes and Protocols for GGFG-Exatecan ADC Purification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The GGFG-Exatecan ADC utilizes a monoclonal antibody to target specific tumor antigens, a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), and the potent topoisomerase I inhibitor, Exatecan, as the payload. The GGFG linker is designed for stability in circulation and for efficient cleavage by lysosomal proteases like cathepsins upon internalization into the target cancer cells, releasing the Exatecan payload to induce cell death.[1][2][3]

Proper purification and comprehensive analysis of GGFG-Exatecan ADCs are critical for ensuring their safety, efficacy, and batch-to-batch consistency. This document provides detailed application notes and protocols for the purification and analysis of GGFG-Exatecan ADCs, including methods for determining purity, drug-to-antibody ratio (DAR), and aggregation.

Purification of GGFG-Exatecan ADC

A multi-step purification strategy is often employed to remove unconjugated antibodies, excess drug-linker, and process-related impurities, as well as to isolate ADC species with a specific drug loading. A common approach involves an initial capture step followed by polishing steps. For GGFG-Exatecan ADCs, a combination of affinity chromatography and size exclusion chromatography is effective.

Protocol 1: Two-Step Purification of GGFG-Exatecan ADC

This protocol describes a general two-step purification process for GGFG-Exatecan ADCs.

Step 1: Protein A Affinity Chromatography (Capture Step)

-

Column: Use a Protein A affinity column.

-

Equilibration: Equilibrate the column with a neutral pH buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.

-

Loading: Load the crude conjugation reaction mixture onto the equilibrated column.

-

Washing: Wash the column extensively with the equilibration buffer to remove unbound drug-linker and other impurities.

-

Elution: Elute the ADC using a low pH buffer, for example, 0.1 M glycine, pH 3.5.

-

Neutralization: Immediately neutralize the eluted ADC solution by adding a suitable buffer, such as 1 M Tris-HCl, pH 8.0, to a final pH of approximately 7.4.

Step 2: Size Exclusion Chromatography (Polishing Step)

-

Column: Employ a size exclusion chromatography (SEC) column suitable for monoclonal antibodies.

-

Equilibration: Equilibrate the column with the final formulation buffer, for instance, PBS, pH 7.4.

-

Loading: Load the neutralized eluate from the Protein A chromatography onto the SEC column.

-

Elution: Elute the ADC with the formulation buffer. The main peak, corresponding to the monomeric ADC, should be collected. This step also serves to remove aggregates and any remaining small molecule impurities.[4][5]

Analysis of GGFG-Exatecan ADC

A panel of analytical techniques is essential to characterize the purified GGFG-Exatecan ADC, ensuring it meets the required quality attributes.

Hydrophobic Interaction Chromatography (HIC) for DAR and Purity Analysis

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[6][7] The addition of the hydrophobic Exatecan payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

Protocol 2: HIC Analysis of GGFG-Exatecan ADC [8]

-

HPLC System: An Agilent 1100 HPLC system or equivalent.

-

Column: Tosoh TSK-GEL BUTYL-NPR (4.6 x 35 mm, 2.5 µm).

-

Mobile Phase A: 1.5 M (NH₄)₂SO₄ + 25 mM potassium phosphate, pH 7.0.

-

Mobile Phase B: 25 mM potassium phosphate, pH 7.0 + 15% isopropanol (v/v).

-

Gradient:

-

0-10 min: 0% B to 100% B (linear gradient)

-

10-13 min: Hold at 100% B

-

-

Flow Rate: 0.75 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm and 280 nm.

-

Sample Preparation: Dilute the ADC sample to approximately 1.5 mg/mL in water for injection.

Data Analysis: The chromatogram will show peaks corresponding to different DAR species. The average DAR can be calculated from the weighted average of the peak areas. For a GGFG-Exatecan ADC, a typical average DAR is around 8.0 ± 0.5.[9]

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC is used to assess the purity of the ADC by separating the monomeric form from high molecular weight species (aggregates) and low molecular weight species (fragments).[10][11]

Protocol 3: SEC Analysis of GGFG-Exatecan ADC [8]

-

HPLC System: A suitable HPLC or UHPLC system.

-

Column: A size exclusion column appropriate for monoclonal antibodies (e.g., Waters ACQUITY UPLC Protein BEH SEC column, 200 Å, 4.6 x 300 mm, 1.7 µm).[12]

-

Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV at 280 nm.

-

Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.

Data Analysis: The chromatogram should ideally show a single major peak representing the monomeric ADC. The percentage of monomer, aggregates, and fragments can be calculated from the peak areas. GGFG-Exatecan ADCs can be produced with high monomer content (>95%).[8][13]

Mass Spectrometry (MS) for DAR Determination and Identity Confirmation

Mass spectrometry provides a precise measurement of the molecular weight of the ADC and its subunits, allowing for accurate DAR determination and confirmation of the conjugation.[11][12][14]

Protocol 4: LC-MS Analysis of GGFG-Exatecan ADC

-

LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

-

Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[15]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content to elute the ADC species.

-

MS Analysis: Acquire data in positive ion mode over an appropriate m/z range.

-

Sample Preparation: The ADC may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains. Deglycosylation can also be performed to simplify the mass spectrum.[15][16]

Data Analysis: The raw mass spectral data is deconvoluted to obtain the mass of the different ADC species. The DAR is calculated based on the mass difference between the unconjugated antibody and the drug-conjugated forms.[11][15]

Quantitative Data Summary

| Parameter | Method | Typical Value | Reference |

| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 8.0 ± 0.5 | [9] |

| Mass Spectrometry | ~8.0 | [4] | |

| Purity (Monomer Content) | SEC-HPLC | >95% | [8][13] |

| In Vitro Cytotoxicity (IC50 on HER2+ cells) | Cell-based assay | 0.41 ± 0.05 nM to 14.69 ± 6.57 nM | [13] |

Visualizations

Caption: Intracellular cleavage of the GGFG linker by lysosomal cathepsins.

Caption: Workflow for the purification and analysis of GGFG-Exatecan ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Medchemexpress LLC HY-114233 10mg , MC-GGFG-Exatecan CAS:1600418-29-8 Purity:>98%, | Fisher Scientific [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. ADC Conjugation Kit (Exatecan, DAR8, 1mg, for human IgG1) | ACROBiosystems [jp.acrobiosystems.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. hpst.cz [hpst.cz]

- 11. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. agilent.com [agilent.com]

- 15. lcms.cz [lcms.cz]

- 16. agilent.com [agilent.com]

Application Notes and Protocols: Experimental Design for In Vivo Efficacy Studies of GGFG-Exatecan ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics. This document provides detailed application notes and protocols for the preclinical in vivo evaluation of GGFG-Exatecan ADCs. The GGFG linker is a tetrapeptide motif (Gly-Gly-Phe-Gly) designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3][4] This targeted cleavage ensures the conditional release of the cytotoxic payload, Exatecan, a potent topoisomerase I inhibitor, within the cancer cells.[5][6][7][8][9] Exatecan induces cell death by trapping the DNA-topoisomerase I complex, leading to DNA strand breaks.[10]

These protocols will guide researchers through the essential steps of an in vivo efficacy study, from animal model selection and ADC administration to tumor measurement and toxicity assessment. Adherence to these standardized procedures is crucial for obtaining reproducible and reliable data to support the clinical translation of these novel ADC candidates.

Mechanism of Action of GGFG-Exatecan ADCs

The efficacy of a GGFG-Exatecan ADC is contingent on a series of events, beginning with the binding of the ADC to its target antigen on the surface of a cancer cell and culminating in the induction of apoptosis.

Caption: GGFG-Exatecan ADC Mechanism of Action.

Experimental Workflow for In Vivo Efficacy Studies

A typical in vivo efficacy study for a GGFG-Exatecan ADC follows a standardized workflow to ensure the systematic collection and analysis of data.

Caption: Standardized In Vivo Efficacy Study Workflow.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

-